1,3-Dichloro-1-fluoroprop-1-ene

Catalog No.
S14373498
CAS No.
2730-44-1
M.F
C3H3Cl2F
M. Wt
128.96 g/mol
Availability
In Stock
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1,3-Dichloro-1-fluoroprop-1-ene

CAS Number

2730-44-1

Product Name

1,3-Dichloro-1-fluoroprop-1-ene

IUPAC Name

1,3-dichloro-1-fluoroprop-1-ene

Molecular Formula

C3H3Cl2F

Molecular Weight

128.96 g/mol

InChI

InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2

InChI Key

YCYPXGHNVSBFPT-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)Cl)Cl

1,3-Dichloro-1-fluoroprop-1-ene is a halogenated organic compound with the molecular formula C3_3H3_3Cl2_2F. It features a propene backbone with two chlorine atoms and one fluorine atom attached to the first carbon atom. This compound is a colorless to pale yellow liquid with a characteristic odor. Its structure can be represented as follows:

This compound is part of a larger class of organohalides, which are compounds containing carbon and halogen atoms. Its unique combination of halogens gives it distinct chemical properties, making it of interest in various applications.

Typical of alkenes and halogenated compounds:

  • Addition Reactions: It can undergo electrophilic addition reactions where nucleophiles add across the double bond. For instance, reaction with water can lead to the formation of alcohols.
  • Elimination Reactions: Under certain conditions, it can lose hydrogen halides to form more stable alkenes or alkynes.
  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various derivatives.

These reactions are facilitated by the presence of the double bond and the electronegative halogens, which influence the reactivity of the compound.

Synthesis of 1,3-dichloro-1-fluoroprop-1-ene can be achieved through various methods:

  • Halogenation of Propene: Propene can be treated with chlorine and fluorine gases under controlled conditions to introduce the halogens at the desired positions.
  • Fluorination Reactions: The compound can also be synthesized by fluorinating chlorinated propene derivatives using fluorinating agents such as hydrogen fluoride or other fluorine sources.

These methods typically require careful control of reaction conditions to ensure selectivity and yield.

1,3-Dichloro-1-fluoroprop-1-ene has potential applications in several fields:

  • Refrigerants: Due to its halogenated nature, it may serve as a refrigerant or an intermediate in the production of refrigerants.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Solvents: Its unique properties may make it suitable for use as a solvent in various industrial applications.

Several compounds share structural similarities with 1,3-dichloro-1-fluoroprop-1-ene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-Dichloro-1-fluoroprop-1-eneC3_3H3_3Cl2_2FContains one less chlorine atom; different reactivity.
1,1-Dichloro-3-fluoroprop-1-eneC3_3H3_3Cl2_2FDifferent substitution pattern; potential for different applications.
2,3-DichloropropeneC3_3H4_4Cl2_2No fluorine; differing physical properties and uses.

The industrial synthesis of 1,3-dichloro-1-fluoroprop-1-ene typically involves sequential halogenation of propene or its derivatives. A common approach combines chlorination and fluorination steps, leveraging radical or electrophilic addition mechanisms. For instance, propene may first undergo chlorination to form 1,3-dichloropropene, followed by selective fluorination at the terminal position.

Key steps include:

  • Chlorination: Propene reacts with chlorine gas under controlled conditions to yield 1,3-dichloropropene. This step often employs radical initiators such as ultraviolet light or peroxides to promote allylic chlorination.
  • Fluorination: The chlorinated intermediate is fluorinated using hydrogen fluoride (HF) or fluorine gas. Selectivity for the 1-position is achieved through catalysts like aluminum oxide (alumina), which stabilizes transition states favoring terminal fluorination.

Process Optimization:

  • Temperature: Maintaining temperatures between 10°C and 50°C prevents decomposition of reactive intermediates.
  • Adsorbent Integration: Post-synthesis purification involves passing the crude product through solid adsorbent beds containing alumina or molecular sieves (e.g., 3A, 4A) to remove residual HF and other acidic impurities. A comparative study of adsorbent efficacy is shown below:
AdsorbentHF Reduction Efficiency (%)Residual HF (ppm)
Alumina99.9≤0.01
3A Molsiv98.50.02
Silica Gel85.00.12

Data adapted from halogenated propene purification trials.

Catalytic Mechanisms in Selective Fluorination Reactions

Selective fluorination of 1,3-dichloropropene to 1,3-dichloro-1-fluoroprop-1-ene relies on catalysts that modulate reactivity and positional selectivity. Aluminum oxide (alumina) is widely used due to its dual role as a catalyst and adsorbent.

Mechanistic Insights:

  • Acid-Base Interactions: Alumina’s surface hydroxyl groups activate HF by weakening the H-F bond, facilitating nucleophilic attack on the chlorinated substrate.
  • Transition State Stabilization: Computational studies suggest that alumina stabilizes allylic carbocation intermediates, directing fluorine addition to the terminal carbon.

Catalyst Performance:

  • Activity: Alumina achieves >90% fluorination yield at 30°C, with minimal side-product formation.
  • Deactivation: Prolonged exposure to HF reduces catalytic activity due to surface fluorination, necessitating periodic regeneration via thermal treatment.

Byproduct Formation During Chlorofluorination Processes

The synthesis of 1,3-dichloro-1-fluoroprop-1-ene generates byproducts such as hydrogen fluoride (HF), chlorinated isomers, and oligomers.

Major Byproducts and Mitigation Strategies:

  • Hydrogen Fluoride (HF):
    • Formation: Generated during fluorination via H-F elimination.
    • Removal: Solid adsorbent beds containing alumina or 3A molecular sieves reduce HF concentrations to <0.05 ppm.
  • Isomeric Contaminants:

    • 1,2-Dichloro-1-fluoropropene: Forms via radical recombination during chlorination. Minimized by optimizing initiator concentrations and reaction temperatures.
  • Oligomers:

    • Polymerization: Suppressed by maintaining low temperatures (<50°C) and introducing inhibitors like hydroquinone.

Byproduct Impact:

  • Uncontrolled HF emissions corrode reactor components (e.g., stainless steel, Hastelloy).
  • Isomeric impurities reduce the product’s efficacy in downstream applications, necessitating rigorous distillation.

Role as a Soil Fumigant and Nematicidal Agent

1,3-Dichloro-1-fluoroprop-1-ene demonstrates significant potential as a soil fumigant and nematicidal agent, building upon the established efficacy of related dichloropropene compounds in agricultural applications [1] [2]. The compound's halogenated structure, featuring both chlorine and fluorine atoms, provides enhanced chemical stability and improved soil penetration characteristics compared to conventional fumigants [3] [4].

Research on structurally similar compounds, particularly 1,3-dichloropropene, has established the fundamental mechanisms by which halogenated propene derivatives function as soil fumigants [1] [2]. These compounds operate through volatilization in soil, where the gaseous form moves through soil pores to control nematodes, fungi, insects, and weeds [2]. The addition of fluorine to the propene backbone in 1,3-dichloro-1-fluoroprop-1-ene is expected to enhance thermal stability and chemical resistance while maintaining the biocidal properties essential for effective pest control [3] [5].

The nematicidal properties of halogenated propene compounds have been extensively documented in agricultural research [1] [2] [6]. Field studies utilizing 1,3-dichloropropene have demonstrated soil population reductions of nematodes ranging from 63% to 94% depending on application conditions and target species [6] [7]. The incorporation of fluorine into the molecular structure of 1,3-dichloro-1-fluoroprop-1-ene is anticipated to provide similar or enhanced efficacy due to the increased bond strength and chemical stability imparted by carbon-fluorine bonds [5] [8].

Table 1: Comparative Efficacy Data for Halogenated Propene Soil Fumigants

Compound ClassTarget OrganismReduction EfficiencyApplication MethodPersistence (days)
Dichloropropene derivativesReniform nematode70-94%Soil injection12-38
Fluorinated propenesVarious nematodes65-85% (projected)Soil incorporation15-45 (estimated)
Chlorinated fumigantsMixed soil pests60-90%Tarpaulin application10-30

The molecular weight of 1,3-dichloro-1-fluoroprop-1-ene (128.96 atomic mass units) positions it favorably for soil fumigation applications, as compounds in this molecular weight range demonstrate optimal volatility and soil penetration characteristics [9] [10]. The compound's estimated vapor pressure and solubility properties suggest effective distribution through soil matrices while maintaining sufficient persistence for sustained pest control [10] [11].

Agricultural research has demonstrated that fluorinated organic compounds exhibit enhanced environmental stability compared to their non-fluorinated counterparts [12] [5]. This stability translates to more predictable degradation patterns and reduced variability in field performance, addressing key challenges in soil fumigation programs [7] [13]. The incorporation of fluorine into the 1,3-dichloro-1-fluoroprop-1-ene structure is expected to provide improved control over volatile losses during application and enhanced penetration into soil aggregates [5] [8].

Utilization in Specialty Chemical Manufacturing Processes

1,3-Dichloro-1-fluoroprop-1-ene serves as a versatile intermediate in specialty chemical manufacturing, particularly in the production of advanced fluorinated compounds [14] [15]. The compound's unique halogenation pattern, featuring both chlorine and fluorine substituents, provides multiple reactive sites for chemical transformations essential in fine chemical synthesis [16] [17].

The fluorochemical industry has established comprehensive manufacturing processes for producing fluorinated intermediates from halogenated propene derivatives [14] [15]. These processes typically involve controlled fluorination reactions using hydrogen fluoride or elemental fluorine under specific temperature and pressure conditions [15] [18]. The presence of both chlorine and fluorine atoms in 1,3-dichloro-1-fluoroprop-1-ene enables selective substitution reactions that are crucial for producing targeted fluorinated products [17] [19].

Manufacturing applications of 1,3-dichloro-1-fluoroprop-1-ene include its use as a building block for synthesizing fluorinated acids, alcohols, and heterocyclic compounds [14] [15]. The compound's reactivity profile allows for the preparation of trifluoromethyl-containing molecules, which are highly valued in pharmaceutical and agrochemical applications [14] [20]. Industrial processes utilizing this compound typically achieve yields exceeding 75% when optimized for specific target molecules [15] [21].

Table 2: Industrial Manufacturing Applications of 1,3-Dichloro-1-fluoroprop-1-ene

Application CategoryTarget ProductsTypical Yield (%)Process Temperature (°C)Catalyst Requirements
Fluorinated acidsTrifluoroacetic derivatives70-8580-150Lewis acid catalysts
Heterocyclic synthesisFluorinated pyrazoles65-80100-180Base catalysts
Pharmaceutical intermediatesFluorinated building blocks75-9060-120Transition metal catalysts
Agrochemical precursorsHalogenated aromatics68-8290-160Acid catalysts

The chemical industry has developed specialized processes for handling fluorinated propene compounds, incorporating advanced reactor designs and purification systems to manage the unique properties of these materials [14] [15]. These manufacturing processes often require specialized equipment constructed from materials resistant to hydrogen fluoride and other fluorinating agents [18] [19]. The production of 1,3-dichloro-1-fluoroprop-1-ene and its subsequent conversion to specialty chemicals typically occurs in dedicated facilities equipped with appropriate safety and environmental controls [14] [15].

Research in fluorination chemistry has demonstrated that compounds containing both chlorine and fluorine substituents offer superior reactivity control compared to mono-halogenated alternatives [17] [22]. This enhanced control enables the selective preparation of complex fluorinated molecules with specific substitution patterns, making 1,3-dichloro-1-fluoroprop-1-ene particularly valuable in the synthesis of high-value specialty chemicals [14] [15].

Atmospheric Reactivity and Tropospheric Lifetime

The atmospheric fate of 1,3-Dichloro-1-fluoroprop-1-ene is primarily governed by its reactivity with hydroxyl radicals in the troposphere. Based on structure-activity relationships with similar halogenated propenes, the compound exhibits moderate atmospheric reactivity with hydroxyl radicals, with rate constants estimated to range from 1.0 × 10⁻¹⁴ to 6.8 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ [1] [2]. This reactivity profile suggests a tropospheric lifetime of approximately 12 to 40 days, which places the compound in the category of short-lived atmospheric species [3].

The presence of both chlorine and fluorine substituents on the propene backbone significantly influences the atmospheric degradation kinetics. Chlorofluoroalkenes typically undergo rapid atmospheric oxidation through addition reactions with hydroxyl radicals, leading to the formation of carbonyl compounds and eventual removal through wet and dry deposition processes [4]. The atmospheric lifetime of 1,3-Dichloro-1-fluoroprop-1-ene is expected to be shorter than that of fully saturated chlorofluorocarbons due to the enhanced reactivity of the carbon-carbon double bond [5].

Photolysis represents an additional atmospheric removal mechanism, particularly in the upper troposphere where ultraviolet radiation intensity is higher. The compound may undergo direct photodissociation or participate in photochemical reactions that lead to the formation of reactive intermediates [6]. The overall atmospheric removal efficiency ensures that 1,3-Dichloro-1-fluoroprop-1-ene does not accumulate significantly in the atmosphere, reducing its potential for long-range transport and stratospheric ozone depletion [3].

Microbial Degradation Pathways in Anaerobic Environments

Microbial degradation of 1,3-Dichloro-1-fluoroprop-1-ene under anaerobic conditions follows complex pathways involving multiple enzymatic systems and metabolic processes. The compound can serve as an electron acceptor in anaerobic respiration, supporting the growth of specialized dehalogenating bacteria [14] [16].

The primary anaerobic degradation pathway involves reductive dehalogenation, where the compound undergoes sequential removal of halogen atoms through electron transfer reactions. This process is catalyzed by reductive dehalogenases, which are membrane-bound enzyme complexes that couple dehalogenation to energy conservation [17]. The reductive dehalogenation pathway typically proceeds through the formation of less-halogenated intermediates, ultimately leading to the production of propene or propane derivatives [18].

Anaerobic biodegradation rates vary significantly depending on environmental conditions, with degradation rates ranging from 2 to 25% per day under optimal conditions [15] [19]. The presence of suitable electron donors, such as lactate or acetate, enhances the degradation efficiency by supporting the growth and activity of dehalogenating bacteria [17]. Mixed anaerobic consortia typically exhibit higher degradation rates than pure cultures, suggesting the importance of metabolic cooperation and syntrophic relationships [20].

The anaerobic degradation pathway also includes hydrogenation reactions, where the carbon-carbon double bond is reduced to form saturated compounds [17]. This pathway competes with reductive dehalogenation and may predominate when the compound contains multiple fluorine substitutions on the unsaturated carbons [17]. The relative contribution of each pathway depends on the availability of reducing equivalents and the specific microbial community composition.

Methanogenic conditions generally favor the complete degradation of halogenated propenes, with half-lives ranging from 2.4 to 12 days depending on soil type and organic matter content [15] [21]. Under sulfate-reducing conditions, degradation rates are typically slower, and the compound may persist for extended periods [22]. The presence of competing electron acceptors, such as nitrate or iron oxides, can influence the degradation kinetics by affecting the redox potential of the system [23].

The degradation products formed under anaerobic conditions include chloroallyl alcohols, chloroacrylic acids, and various fluorinated metabolites [14] [24]. These intermediates may undergo further transformation through specialized dehalogenase enzymes, ultimately leading to the mineralization of the carbon skeleton and the release of inorganic halides [25]. The complete degradation pathway involves multiple enzymatic steps, including hydrolytic dehalogenation, oxidation, and ring-opening reactions [14] [24].

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

127.9595836 g/mol

Monoisotopic Mass

127.9595836 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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